2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
2,4-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group and a 2,4-difluorophenylsulfonamide moiety. This compound is structurally characterized by its dual fluorine substituents at the 2- and 4-positions of the benzene ring, which influence electronic properties and steric interactions. Such sulfonamide-tetrahydroquinoline hybrids are often explored for therapeutic applications, including enzyme inhibition (e.g., kinases, carbonic anhydrases) due to their ability to mimic ATP or interact with catalytic sites .
Properties
IUPAC Name |
2,4-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S2/c1-2-10-27(23,24)22-9-3-4-13-5-7-15(12-17(13)22)21-28(25,26)18-8-6-14(19)11-16(18)20/h5-8,11-12,21H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSDPIAFQHIDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural Analogues
4-Ethoxy-3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide () Substituent Differences:
- Benzene ring : 4-Ethoxy-3-fluoro vs. 2,4-difluoro in the target compound.
- Hypothesized Impact:
- Solubility : Ethoxy may increase lipophilicity (higher logP) compared to fluorine, reducing aqueous solubility.
- Metabolic Stability : Fluorine’s metabolic resistance might enhance the target compound’s half-life relative to the ethoxy analogue.
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) () Core Structure: A dihydroquinoline carboxylate with a cyclopropane substituent, distinct from the tetrahydroquinoline sulfonamide scaffold. Functional Groups: Chloro, fluoro, and acetamido groups may confer divergent biological targeting (e.g., antibacterial vs. kinase inhibition).
Comparative Data Table
Research Findings and Mechanistic Insights
- In contrast, the ethoxy group in the analogue may engage in hydrophobic interactions but lacks fluorine’s electronegativity.
- Solubility and Bioavailability: The propane-1-sulfonyl group in both sulfonamide derivatives improves water solubility compared to non-sulfonylated analogues. However, the target compound’s dual fluorine atoms may reduce metabolic degradation, as seen in fluorinated drugs like ciprofloxacin .
- Compound 7f’s dihydroquinoline carboxylate structure suggests antibacterial activity, akin to fluoroquinolones .
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